[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine
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Overview
Description
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve transition metal-mediated trifluoromethylation reactions. These reactions utilize transition metals such as copper or palladium to facilitate the incorporation of the trifluoromethyl group into the pyrazole ring . The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced pyrazole compounds.
Scientific Research Applications
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine: can be compared with other similar compounds, such as:
[4-(trifluoromethyl)benzylamine]: Another trifluoromethyl-containing compound with different structural features and applications.
[N-methyl-4-(trifluoromethyl)benzylamine]: Shares the trifluoromethyl group but differs in the overall molecular structure and reactivity.
The uniqueness of This compound lies in its specific pyrazole ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-12-5(2-10)4(3-11-12)6(7,8)9/h3H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJTGWPNRLDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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